molecular formula C14H14N4O2S3 B10993385 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B10993385
M. Wt: 366.5 g/mol
InChI Key: QAGYWKNQUVADTP-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core substituted with a 4-hydroxy-6-methyl group, a methylene-sulfanyl linker, and an acetamide moiety terminating in a 5-methyl-1,3-thiazol-2-yl group. The hydroxy group at position 4 and the thiazole ring in this structure suggest hydrogen-bonding and π-π stacking interactions, which may enhance target binding.

Properties

Molecular Formula

C14H14N4O2S3

Molecular Weight

366.5 g/mol

IUPAC Name

2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H14N4O2S3/c1-7-3-9-12(20)16-10(17-13(9)22-7)5-21-6-11(19)18-14-15-4-8(2)23-14/h3-4H,5-6H2,1-2H3,(H,15,18,19)(H,16,17,20)

InChI Key

QAGYWKNQUVADTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC=C(S3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the thiazole ring and the acetamide group. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound is compared to derivatives with variations in the core heterocycle, substituents, and terminal heteroaromatic groups:

Compound Core Structure Key Substituents Terminal Group Reference
Target Compound Thieno[2,3-d]pyrimidin-4-ol 6-Methyl, methylene-sulfanyl linker N-(5-methyl-1,3-thiazol-2-yl)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-Nitrophenyl, 6,7-dihydro N-(5-ethyl-1,3,4-thiadiazol-2-yl)
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl, 6,7-dihydro N-(5-methyl-1,3,4-thiadiazol-2-yl)
Thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl)acetamide Thieno[2,3-d]pyrimidin-4-ol Triazole linker Variable aryl/alkyl groups

Key Observations :

  • Linker Variations : The methylene-sulfanyl bridge in the target compound contrasts with triazole linkers in , which may enhance metabolic stability but reduce flexibility.
  • Terminal Groups : Thiazole (target) vs. thiadiazole () substituents affect electronic properties and steric bulk. Thiadiazoles often increase lipophilicity and may enhance membrane permeability.
Physicochemical Properties
Property Target Compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-... () 2-[[3-(4-methylphenyl)-... ()
Molecular Weight (g/mol) ~420 (estimated) 476.6 ~450 (estimated)
XLogP3 ~2.5 (estimated) 3.1 ~2.8 (estimated)
Hydrogen Bond Donors 1 (4-hydroxy) 1 1
Hydrogen Bond Acceptors 8 10 8
Topological Polar Surface Area (Ų) ~150 (estimated) 212 ~190 (estimated)

Analysis :

  • The target compound’s lower molecular weight and XLogP3 compared to suggest improved solubility and oral bioavailability.
  • Thiadiazole-containing analogues () exhibit higher topological polar surface areas (>190 Ų), which may limit blood-brain barrier penetration compared to the thiazole-terminated target compound.

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